![molecular formula C11H14N2O3S B11864139 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol is a heterocyclic compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials . The process is typically optimized for large-scale production to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a valuable scaffold in organic synthesis for the construction of various derivatives.
Biology: Investigated for its potential anti-fungal effects and other biological activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart from similar compounds is its unique tert-butylsulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14N2O3S |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
6-tert-butylsulfonyl-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)17(15,16)9-7-13-5-4-12-10(13)6-8(9)14/h4-7,12H,1-3H3 |
Clé InChI |
BISYESUPHYOWAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)C1=CN2C=CNC2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)

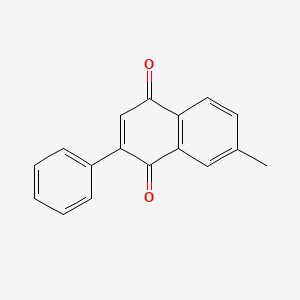

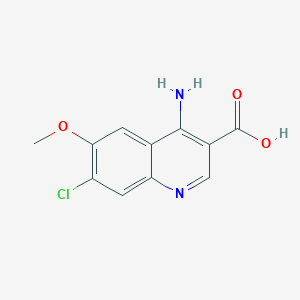
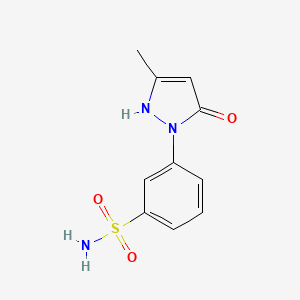
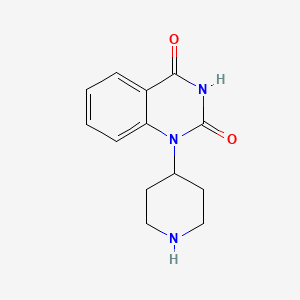
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)

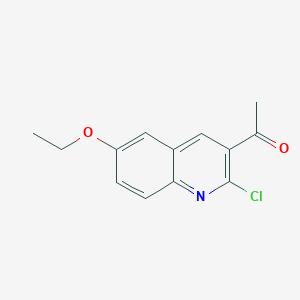
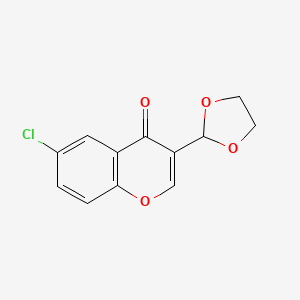
![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)
